molecular formula C17H17N5O3S B10770683 3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide

3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide

Cat. No.: B10770683
M. Wt: 371.4 g/mol
InChI Key: LKLIRPMEYRVLFV-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for the preparation of PMID17600705C23 involve several steps. The compound is synthesized through a series of chemical reactions, including the use of specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

PMID17600705C23 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

PMID17600705C23 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential therapeutic effects on various diseases. In medicine, it is explored for its potential use as a drug candidate for treating specific conditions. In industry, it is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of PMID17600705C23 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction leads to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

PMID17600705C23 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and biological activities. The comparison reveals the distinct properties and advantages of PMID17600705C23, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C17H17N5O3S/c1-11-5-6-13(23)10-15(11)21-16-7-8-19-17(22-16)20-12-3-2-4-14(9-12)26(18,24)25/h2-10,23H,1H3,(H2,18,24,25)(H2,19,20,21,22)

InChI Key

LKLIRPMEYRVLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC(=CC=C3)S(=O)(=O)N

Origin of Product

United States

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